4-[(4-Bromobenzyl)amino]phenol
Description
Properties
Molecular Formula |
C13H12BrNO |
|---|---|
Molecular Weight |
278.14g/mol |
IUPAC Name |
4-[(4-bromophenyl)methylamino]phenol |
InChI |
InChI=1S/C13H12BrNO/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(16)8-6-12/h1-8,15-16H,9H2 |
InChI Key |
ILJGLDKNRMBPNI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)O)Br |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)O)Br |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
4-[(4-Bromobenzyl)amino]phenol features a bromobenzyl group attached to an amino group, which is further connected to a phenolic structure. Its molecular formula is . The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological interactions.
Pharmaceutical Applications
-
Lead Compound in Drug Development :
- Research indicates that this compound may serve as a lead compound in drug development due to its potential biological activities. It has shown promise in modulating various biochemical pathways, which could enhance therapeutic effects against diseases such as cancer and infections.
- Antimicrobial Activity :
- Antioxidant Properties :
Environmental Applications
- Bioremediation :
- Electrochemical Sensors :
Case Studies
Comparison with Similar Compounds
Antimicrobial Pyrrolopyrimidine Derivatives
Several pyrrolopyrimidine-based analogs of 4-[(4-Bromobenzyl)amino]phenol have been synthesized and tested for antimicrobial activity. Key examples include:
Key Observations :
- Halogen Position : Para-substituted bromine (Compound 8) outperforms meta-substituted analogs (Compound 7), likely due to optimized steric and electronic interactions with bacterial targets .
- Halogen Type : Iodine substitution (Compound 6) further enhances activity, attributed to increased lipophilicity and van der Waals interactions .
- Scaffold Extension : Addition of a pyrrolopyrimidine ring (Compound 8) doubles potency compared to the base compound, suggesting synergistic binding effects .
Trifluoromethylthio and Electrophilic Derivatives
This compound shares synthetic pathways with electrophilically modified phenols. For example, trifluoromethylthio-phenol derivatives (e.g., 4-(trifluoromethylthio)phenol) are synthesized via similar bromobenzyl bromide reactions but exhibit distinct physicochemical properties:
Key Observations :
β-Galactosidase Inhibitors
Amino(hydroxymethyl)cyclopentanetriol derivatives featuring 4-bromobenzyl substituents (e.g., compound [26]) demonstrate potent β-galactosidase inhibition, a trait shared with this compound’s enzyme-modulating activity:
Key Observations :
- Scaffold Flexibility: The bromobenzyl group is adaptable to diverse enzymatic targets, with minor structural changes (e.g., cyclopentanetriol addition) redirecting specificity .
Preparation Methods
Reaction Mechanism and Conditions
-
Imine Formation : The aldehyde group of 1 reacts with the primary amine of 2 in methanol or ethanol under mild acidic conditions (pH 4–5), forming a Schiff base intermediate.
-
Reduction : The imine is reduced to the secondary amine using agents such as sodium cyanoborohydride (NaBHCN) or catalytic hydrogenation.
Optimized Protocol (adapted from):
-
Reagents : 4-Bromobenzaldehyde (1.2 equiv), 4-aminophenol (1.0 equiv), NaBHCN (3.0 equiv), methanol, acetic acid (catalytic).
-
Procedure :
-
Stir 1 and 2 in methanol with acetic acid (0.1 equiv) at 25°C for 12 hours.
-
Add NaBHCN portionwise and continue stirring for 3 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
-
-
Yield : 85–92% (theoretical), with <5% debromination byproducts.
Catalytic Hydrogenation Variant ():
-
Catalyst : 5% Pd/C or Co-based catalysts (e.g., Co(at)NC-800).
-
Conditions : 1 MPa H, 130°C, 12 hours in ethanol.
-
Yield : 89–91%, with higher selectivity for the tertiary amine.
Nickel-Catalyzed Reductive Amination
Recent advances highlight nickel catalysts as sustainable alternatives for reductive amination, particularly for lignin-derived phenols. This method avoids noble metals and operates under milder conditions.
-
Reagents : 4-Bromobenzaldehyde, 4-aminophenol, Ni/AlO catalyst, H (5 atm).
-
Procedure :
-
Combine 1 , 2 , and Ni/AlO in a sealed reactor under H.
-
Heat to 100°C for 6 hours with vigorous stirring.
-
Advantages :
-
Lower energy requirements (100°C vs. 130°C for Co/Pd).
-
Compatibility with aqueous ammonia for primary amine synthesis.
Comparative Analysis of Synthetic Methods
| Parameter | NaBHCN Reduction | Pd/C Catalytic Hydrogenation | Ni/AlO Catalysis |
|---|---|---|---|
| Catalyst Cost | Low | High | Moderate |
| Reaction Time | 15 hours | 12 hours | 6 hours |
| Yield | 85–92% | 89–91% | 78–84% |
| Debromination | <5% | <3% | <1% |
| Scalability | Lab-scale | Industrial-scale | Pilot-scale |
Key Observations :
-
NaBHCN : Ideal for small-scale synthesis due to simplicity but generates cyanide waste.
-
Pd/C Hydrogenation : High yields but requires pressurized H and noble metals.
-
Ni Catalysis : Emerges as a green alternative with competitive yields and lower debromination risks.
Side Reactions and Mitigation Strategies
-
Debromination :
-
Over-Reduction :
-
Imine Hydrolysis :
Industrial and Environmental Considerations
-
Waste Reduction : Ni catalysis aligns with green chemistry principles by avoiding cyanide reagents and enabling catalyst recycling.
-
Cost Efficiency : Pd/C remains costly ($3,000–5,000/kg), whereas Ni/AlO costs ~$500/kg.
-
Regulatory Compliance : NaBHCN requires cyanide waste treatment, increasing operational costs .
Q & A
Q. What are the recommended synthetic routes for 4-[(4-Bromobenzyl)amino]phenol, and how can reaction conditions be optimized?
A common method involves Schiff base formation between 4-bromobenzylamine and 4-aminophenol under reflux in ethanol, followed by reduction (e.g., NaBH₄). Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of amine to phenol). Monitoring via TLC and purification via column chromatography (hexane/ethyl acetate) improves yield .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- IR Spectroscopy : Confirm N–H stretching (~3300 cm⁻¹) and aromatic C–Br (560–600 cm⁻¹) .
- NMR : ¹H NMR should show aromatic protons (δ 6.5–7.5 ppm), benzylic CH₂ (δ 4.3–4.5 ppm), and phenolic OH (δ 9–10 ppm, exchangeable). ¹³C NMR confirms bromine substitution (C–Br at ~120 ppm) .
- HRMS : Validate molecular ion peaks (e.g., m/z 296.0201 for C₁₃H₁₁BrN₂O) .
Q. What preliminary assays assess the bioactivity of this compound?
Screen for antimicrobial activity using broth microdilution (MIC/MBC against Candida albicans or Staphylococcus aureus). For example, MIC values of 7.8–62.5 µg/mL suggest potency . Cytotoxicity assays (e.g., MTT on mammalian cells) ensure selective toxicity.
Advanced Research Questions
Q. How can crystallographic analysis resolve molecular disorder in this compound derivatives?
Single-crystal X-ray diffraction (SXRD) with SHELXL refinement identifies disorder in asymmetric units. For example, in analogs like 4-[(4-nitrobenzylidene)amino]phenol, occupancy ratios (e.g., 0.669:0.331) are modeled using PART instructions in SHELX. Hydrogen bonding (C–H⋯O, O–H⋯O) and π-π stacking (3.7–3.8 Å) stabilize the lattice .
Q. What computational methods predict structure-activity relationships (SAR) for brominated aromatic amines?
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 for antifungals).
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to correlate electronic properties (HOMO-LUMO gap) with bioactivity .
- QSAR : Train models using descriptors like logP, polar surface area, and Hammett constants .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR : Suppress dynamic effects (e.g., hindered rotation of the benzyl group) by cooling to –40°C.
- COSY/NOESY : Identify coupling partners and spatial proximity of protons. For example, benzylic CH₂ protons may split into AB quartets due to diastereotopicity .
Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?
- Prodrug Design : Mask the phenolic OH with acetyl or PEG groups to reduce Phase II glucuronidation.
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify labile sites. LC-MS/MS tracks metabolite formation (e.g., debromination or N-dealkylation) .
Methodological Challenges
Q. How to address low yield in reductive amination steps during synthesis?
- Catalyst Screening : Test NaBH₃CN or Pd/C under H₂ for selective reduction.
- Protection/Deprotection : Protect the phenolic OH with tert-butyldimethylsilyl (TBS) groups before amination .
Q. What techniques validate hydrogen bonding networks in crystalline forms?
Q. How to resolve discrepancies between computational predictions and experimental bioactivity?
- Solvent Correction : Include implicit solvent models (e.g., PCM for water) in DFT calculations.
- Conformational Sampling : Use MD simulations (10 ns) to explore flexible regions (e.g., benzyl group rotation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
